N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-3-7-17-10-12-18(13-11-17)26-21(29)15-27-16-24-22-20(23(27)30)14-25-28(22)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWPZZXLJGSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the FMS-like tyrosine kinase 3 (FLT3) enzyme. FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components.
Mode of Action
This compound interacts with its target FLT3 by inhibiting its activity. This compound is designed to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of FLT3. By doing so, it prevents the phosphorylation and subsequent activation of FLT3, thereby inhibiting the signal transduction pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of FLT3 by this compound affects several downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway. These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Pharmacokinetics
A predictive kinetic study has calculated several adme (absorption, distribution, metabolism, and excretion) descriptors for similar compounds. These descriptors can provide insights into the bioavailability of the compound, but further studies are needed to confirm these predictions.
Biochemical Analysis
Biochemical Properties
The compound N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been synthesized as an inhibitor of FLT3, a type of kinase. Kinases are enzymes that play crucial roles in signal transduction pathways, and their inhibition can have profound effects on cellular processes.
Cellular Effects
In cellular assays, this compound has shown remarkable anticancer activity, particularly against non-small cell lung cancer, melanoma, leukemia, and renal cancer models. This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the FLT3 kinase domain. This binding interaction likely results in the inhibition of FLT3, leading to changes in gene expression and cellular processes.
Biological Activity
N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The molecular formula is , and it exhibits properties that make it suitable for further pharmacological research.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have been shown to act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. One particular derivative demonstrated potent inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
The mechanism of action for this class of compounds often involves the inhibition of key kinases involved in cell proliferation and survival. For example, the inhibition of Cyclin-Dependent Kinase 2 (CDK2) has been reported, disrupting normal cell cycle progression and leading to reduced cell viability . Molecular docking studies suggest that these compounds bind effectively to their targets, which may include various receptor tyrosine kinases.
Antimicrobial Activity
There is evidence that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Various substitutions on the phenyl ring and modifications to the pyrazole moiety can significantly influence their potency and selectivity against different biological targets. For instance, alterations in the substituents can enhance or diminish their inhibitory effects on kinases .
Case Studies
- Antitumor Activity in MCF-7 Cells : A study demonstrated that a related phenylpyrazolo[3,4-d]pyrimidine compound effectively inhibited tumor growth in MCF-7 cells by inducing apoptosis and blocking cell cycle progression .
- Inhibition of CDK2 : Another investigation focused on the mechanism by which these compounds inhibit CDK2 activity, leading to significant effects on cancer cell proliferation .
Data Table: Biological Activities
| Activity Type | Compound | Target | IC50 (µM) | Observations |
|---|---|---|---|---|
| Anticancer | Phenylpyrazolo | EGFR/VEGFR2 | 0.3 - 24 | Induces apoptosis in MCF-7 cells |
| Antimicrobial | Pyrazolo derivatives | Various pathogens | Varies | Effective against multiple bacterial strains |
| Kinase Inhibition | N-(4-butylphenyl)... | CDK2 | N/A | Disrupts cell cycle progression |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a similar structure to N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways suggests its potential as an anticancer agent .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This activity may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer effects. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The researchers found that these compounds significantly reduced edema in animal models of inflammation and inhibited the expression of inflammatory markers. This suggests that this compound may be beneficial for treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Structure and Substitution Patterns
The pyrazolo[3,4-d]pyrimidinone scaffold is shared with several compounds in the evidence, though substituent variations critically modulate activity:
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Features a tert-butyl group and fluorinated phenyl substituent. The hydroxyl group may enhance solubility, contrasting with the target compound’s 4-butylphenyl group, which prioritizes lipophilicity .
- 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (): Replaces the acetamide with a urea linker, demonstrating potent anticancer activity. This highlights the pyrazolo[3,4-d]pyrimidinone core’s versatility for functionalization .
Physicochemical Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 18 | 62 |
| THF | Et₃N | 100 | 12 | 55 |
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., pyrazole proton at δ 8.2–8.5 ppm) and ¹³C NMR (carbonyl signals at δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da).
- X-ray Crystallography : Resolve ambiguous stereochemistry; pyrazolo-pyrimidinone cores often form planar structures with π-π stacking .
- HPLC-PDA : Assess purity (>95% by area normalization at 254 nm).
Advanced: How can researchers resolve discrepancies in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity; use vehicle controls.
- Cell Line Variability : Validate target expression (e.g., RT-qPCR for kinase levels) in primary vs. immortalized cells.
- Compound Stability : Perform LC-MS to check degradation (e.g., hydrolysis of the acetamide group in PBS buffer).
- Dose-Response Reproducibility : Use internal standards (e.g., staurosporine for kinase assays) and triplicate measurements.
Refer to PubChem data for cross-referencing spectral and bioactivity profiles .
Advanced: What computational strategies predict the compound’s pharmacokinetics and binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidinone carbonyl to backbone NH).
- QSAR Models : Correlate substituent effects (e.g., 4-butylphenyl lipophilicity) with logP and permeability (Caco-2 assays).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.
- ADMET Prediction (SwissADME) : Estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the butyl chain) .
Advanced: How to analyze conflicting spectral data (e.g., NMR vs. mass spectrometry)?
Methodological Answer:
- Isotopic Patterning : Confirm molecular ion clusters in HRMS (e.g., chlorine isotopes in related compounds).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; pyrazolo-pyrimidinone protons show coupling constants (J = 2–3 Hz) distinct from aryl groups.
- Elemental Analysis : Validate C/H/N ratios (±0.3% of theoretical values).
- Synchrotron XRD : Resolve crystal packing effects that may distort NMR-observed conformers .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition (HTRF) : Test against panels (e.g., EGFR, VEGFR2) at 1–10 µM.
- Cytotoxicity (MTT Assay) : Use cancer cell lines (HeLa, MCF-7) with IC₅₀ determination.
- Solubility (UV-Vis) : Measure in PBS (pH 7.4) and correlate with activity.
- Plasma Protein Binding (Equilibrium Dialysis) : Assess free fraction for dose adjustment .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-butylphenyl group with trifluoromethylpyridine (enhances metabolic resistance).
- Deuterium Labeling : Replace labile C-H bonds (e.g., acetamide methyl) to slow CYP450 metabolism.
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters for improved aqueous solubility).
Validate using hepatocyte microsomal assays and LC-MS metabolite profiling .
Advanced: What analytical techniques resolve tautomeric ambiguity in the pyrazolo-pyrimidinone core?
Methodological Answer:
- Variable Temperature NMR : Monitor proton shifts (e.g., NH protons broadening at 50°C).
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) vs. enol tautomers (broad OH at 2500–3000 cm⁻¹).
- X-ray Photoelectron Spectroscopy (XPS) : Confirm nitrogen hybridization states (sp² vs. sp³).
- DFT Calculations (Gaussian) : Compare tautomer energies; the keto form is typically more stable by 5–10 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
